1,5-Dimethyl-4-phenyl-2,3-dihydropyridin-1-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Dimethyl-4-phenyl-2,3-dihydropyridin-1-ium bromide is a chemical compound that belongs to the class of dihydropyridines. Dihydropyridines are known for their diverse biological activities and are often used in medicinal chemistry. This compound is characterized by the presence of a bromide ion and a dihydropyridine ring substituted with methyl and phenyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethyl-4-phenyl-2,3-dihydropyridin-1-ium bromide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of an aldehyde with a β-ketoester in the presence of ammonium acetate, followed by bromination to introduce the bromide ion .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Dimethyl-4-phenyl-2,3-dihydropyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridinium salts.
Reduction: Reduction reactions can convert it back to the dihydropyridine form.
Substitution: The bromide ion can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include pyridinium salts, reduced dihydropyridines, and substituted derivatives depending on the reagents used .
Wissenschaftliche Forschungsanwendungen
1,5-Dimethyl-4-phenyl-2,3-dihydropyridin-1-ium bromide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of cardiovascular diseases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 1,5-Dimethyl-4-phenyl-2,3-dihydropyridin-1-ium bromide involves its interaction with specific molecular targets. The compound can act on calcium channels, modulating their activity and affecting cellular processes. The dihydropyridine ring plays a crucial role in binding to these targets and exerting its effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dihydropyridine: A closely related compound with similar biological activities.
2,6-Dimethyl-4-phenyl-1,4-dihydropyridine: Another derivative with comparable properties.
Uniqueness
1,5-Dimethyl-4-phenyl-2,3-dihydropyridin-1-ium bromide is unique due to its specific substitution pattern and the presence of the bromide ion, which can influence its reactivity and interactions with biological targets .
Eigenschaften
CAS-Nummer |
95968-87-9 |
---|---|
Molekularformel |
C13H16BrN |
Molekulargewicht |
266.18 g/mol |
IUPAC-Name |
1,5-dimethyl-4-phenyl-2,3-dihydropyridin-1-ium;bromide |
InChI |
InChI=1S/C13H16N.BrH/c1-11-10-14(2)9-8-13(11)12-6-4-3-5-7-12;/h3-7,10H,8-9H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
YQXBYMVUAWZGKS-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=C(CC[N+](=C1)C)C2=CC=CC=C2.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.